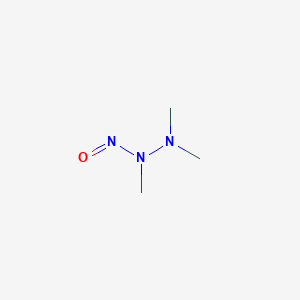

Hydrazine, 1-nitroso-1,2,2-trimethyl-

Description

Contextualization of N-Nitrosohydrazines within Contemporary Organic Chemistry

N-Nitrosohydrazines are a specific subclass of N-nitroso compounds where the nitroso group is attached to a hydrazine (B178648) backbone. In contemporary organic chemistry, they are recognized as versatile intermediates and objects of study for understanding fundamental chemical principles. Their chemistry is intertwined with that of N-nitrosamines, which are prevalent in environmental and food chemistry research. nih.govsyr.edunih.gov The reactivity of the N-nitroso group, which can act as both an electrophile and a nucleophile, makes these compounds valuable for synthetic transformations. osti.gov

Historical Trajectories and Key Developments in N-Nitrosoalkylhydrazine Research

The investigation of N-nitroso compounds dates back over a century, with early studies focusing on their synthesis and basic reactivity. The development of more sophisticated analytical techniques, particularly mass spectrometry, in the mid-20th century, was a pivotal moment in the field. osti.gov This allowed for the accurate identification and characterization of these compounds, which was crucial given that many were found to be potent carcinogens. nih.govosti.gov Research into N-nitrosoalkylhydrazines, a subset of N-nitrosohydrazines, has been driven by the need to understand their formation, decomposition, and potential biological effects. Early synthetic methods often involved the direct nitrosation of substituted hydrazines. nih.gov

Scholarly Significance of Investigating Hydrazine, 1-nitroso-1,2,2-trimethyl- within the N-Nitroso Compound Class

"Hydrazine, 1-nitroso-1,2,2-trimethyl-" (CAS No. 16339-14-3) serves as a specific model compound for investigating the fundamental chemical and physical properties of N-nitrosohydrazines. nih.gov Its relatively simple, asymmetric structure allows for detailed studies of reaction mechanisms, such as acid-catalyzed decomposition and nucleophilic attack, which are characteristic of the broader class of N-nitroso compounds. rsc.orgrsc.org By studying this specific molecule, researchers can gain insights into the electronic and steric effects of the alkyl substituents on the reactivity of the N-nitroso functionality.

Properties of Hydrazine, 1-nitroso-1,2,2-trimethyl-

| Property | Value | Source |

| IUPAC Name | N-(dimethylamino)-N-methylnitrous amide | nih.gov |

| Molecular Formula | C3H9N3O | nih.gov |

| Molecular Weight | 103.12 g/mol | nih.gov |

| CAS Number | 16339-14-3 | nih.gov |

| Canonical SMILES | CN(C)N(C)N=O | nih.gov |

Properties

CAS No. |

16339-14-3 |

|---|---|

Molecular Formula |

C3H9N3O |

Molecular Weight |

103.12 g/mol |

IUPAC Name |

N-(dimethylamino)-N-methylnitrous amide |

InChI |

InChI=1S/C3H9N3O/c1-5(2)6(3)4-7/h1-3H3 |

InChI Key |

RMXLHJXZHWJPQZ-UHFFFAOYSA-N |

SMILES |

CN(C)N(C)N=O |

Canonical SMILES |

CN(C)N(C)N=O |

Other CAS No. |

16339-14-3 |

Synonyms |

1-Nitroso-1,2,2-trimethylhydrazine |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Transformative Pathways Involving Hydrazine, 1 Nitroso 1,2,2 Trimethyl

Ground State Reactivity and Mechanistic Investigations

In aqueous acidic media, the decomposition of N-nitroso compounds is a well-documented process, often proceeding through several key intermediates. rsc.org The reactivity of Hydrazine (B178648), 1-nitroso-1,2,2-trimethyl- is anticipated to follow analogous pathways, characterized by the formation of diazonium ions, nitrenium ions, and carbonium ions.

Formation and Subsequent Decomposition of N-Diazonium Ions

The initial step in the acid-catalyzed decomposition of many N-nitroso compounds, including N-nitrosoamides and N-nitrosohydrazines, is protonation. rsc.orgrsc.org For Hydrazine, 1-nitroso-1,2,2-trimethyl-, protonation likely occurs on the amino nitrogen, activating the molecule for subsequent reactions. This protonation is a fast equilibrium step. rsc.org

Following protonation, the molecule can undergo a series of transformations leading to the formation of a diazonium ion. This process, known as diazotization, typically involves the reaction of a primary amine with nitrous acid. masterorganicchemistry.com In the case of a substituted hydrazine, rearrangement and elimination steps following the initial nitrosation can lead to a diazonium ion intermediate. The mechanism generally proceeds through the formation of a nitrosonium ion (NO⁺) from nitrous acid in the presence of a strong acid. masterorganicchemistry.comyoutube.com The amino group attacks this electrophilic species, and after a sequence of proton transfers and the loss of a water molecule, the diazonium ion is formed. youtube.comyoutube.com

Alkyl diazonium ions are notably unstable and readily decompose, even at low temperatures, by losing molecular nitrogen (N₂), which is an excellent leaving group. rsc.orgmasterorganicchemistry.com This decomposition is a key feature of their chemistry and leads to the formation of highly reactive cationic species.

Generation and Reactivity of Nitrenium Ions from N-Nitrosohydrazines

Nitrenium ions (R₂N⁺) are highly reactive intermediates, isoelectronic with carbenes, that can be generated from various nitrogen-containing compounds. wikipedia.org One established pathway for their formation is through the heterolysis of N-N bonds in precursors like N-aminodiazonium ions. rsc.org

In the context of Hydrazine, 1-nitroso-1,2,2-trimethyl- decomposition, the diazonium ion formed as described above can lose nitrogen to generate a substituted nitrenium ion. rsc.org These species are potent electrophiles and can undergo various subsequent reactions. The generation of aryl nitrenium ions from N-alkyl-N-arylamino-diazonium precursors has been demonstrated, where the diazonium ion loses nitrogen to form the reactive nitrenium intermediate. rsc.org This intermediate can then react with available nucleophiles. While most arylnitrenium ions are ground-state singlets, the parent nitrenium ion (NH₂⁺) is a ground-state triplet. wikipedia.org The reactivity and lifetime of nitrenium ions, which can be on the order of microseconds or longer in water, are of significant interest in understanding the biological activity of related compounds. wikipedia.org

Role of Carbonium Ions in N-Nitrosohydrazine Decomposition Pathways

The decomposition of the unstable alkyl diazonium ion intermediate is a primary source of carbocations (carbonium ions). rsc.org Upon expulsion of dinitrogen, the positive charge can reside on the carbon atom previously bonded to the nitrogen, forming a carbonium ion.

For Hydrazine, 1-nitroso-1,2,2-trimethyl-, the decomposition of the corresponding diazonium ion would lead to a trimethyl-substituted carbocation. These carbocations are highly reactive and can undergo several subsequent reactions, including:

Substitution: Reaction with solvent molecules (e.g., water to form an alcohol) or other nucleophiles present in the reaction mixture. rsc.org

Elimination: Loss of a proton from an adjacent carbon atom to form an alkene. rsc.org

Kinetic Studies of Reactions Involving N-Alkyl-N-Nitrosohydrazines

Kinetic studies of related N-nitroso compounds provide insight into the reaction rates and mechanisms governing the decomposition of Hydrazine, 1-nitroso-1,2,2-trimethyl-. The acid-catalyzed decomposition of N-nitroso-2-arylimidazolines, for instance, is first-order with respect to both the substrate and the hydrogen ion concentration. rsc.org This indicates that protonation is a key step in the rate-determining part of the reaction.

Studies on N-nitrosoamides have shown that these reactions are subject to general base catalysis and exhibit primary solvent isotope effects, which is indicative of a slow proton transfer step. rsc.orgresearchgate.net For the decomposition of N-nitroso-2-arylimidazolines, two competing acid-catalyzed pathways were identified: denitrosation and hydrolysis of the amidine moiety. rsc.org

The following table summarizes kinetic parameters for the decomposition of N-nitroso-2-phenylimidazoline, a related heterocyclic N-nitroso compound.

| Parameter | Value (for Denitrosation) | Value (for Amidine Hydrolysis) |

| ΔH‡ (kJ mol⁻¹) | 74 | 74 |

| ΔS‡ (J K⁻¹ mol⁻¹) | -48 | -43 |

| Solvent Isotope Effect (kD+/kH+) | 3.1 | 3.5 |

| Data sourced from a study on N-nitroso-2-arylimidazolines. rsc.org |

These data, particularly the negative entropies of activation, are consistent with a bimolecular rate-determining step, likely involving the attack of a nucleophile (like water) on the protonated substrate. rsc.org The significant solvent isotope effects confirm that proton transfer is integral to the reaction mechanism. rsc.org

Photochemical Reactivity and Radical-Mediated Transformations

In addition to ground-state thermal or acid-catalyzed reactions, N-nitroso compounds can exhibit distinct reactivity when exposed to ultraviolet light. This photochemical reactivity often proceeds through radical intermediates.

Formation and Reactivity of Aminium Radicals under Photolytic Conditions

The photolysis of related nitrogen compounds, such as N-nitrodialkylamines, is known to generate aminyl radicals. researchgate.net In acidic solutions, these aminyl radicals can be protonated to form the corresponding aminium radicals (R₂NH⁺•). researchgate.net These radical cations are highly reactive species.

For Hydrazine, 1-nitroso-1,2,2-trimethyl-, photolysis is expected to cleave the N-N bond, generating a dimethylaminyl radical and a nitrosyl radical. In an acidic medium, the aminyl radical would be protonated to form the dimethylaminium radical. Unlike aminyl radicals which tend to abstract hydrogen atoms, aminium radicals preferentially add to π-bonds. researchgate.net The photolytic decomposition of N-nitrosamines in aqueous solutions has been shown to be pH-dependent, with quantum yields remaining constant over a wide pH range (pH 2-8). mit.edu The photolysis of S-nitroso compounds has also been shown to generate radical species, confirming the general principle of radical formation from nitroso-compounds under photolytic conditions. nih.gov

The generation of these reactive aminium radicals opens up a different set of transformation pathways compared to the ionic intermediates formed in ground-state reactions, potentially leading to a distinct product distribution.

Radical Functionalization Strategies Utilizing N-Nitrosoalkylamines (e.g., Alkyl/Silyl (B83357) Radical Generation)

N-Nitrosoalkylamines are recognized as precursors for nitrogen-centered radicals upon thermal or photochemical activation. While specific studies on the radical functionalization of Hydrazine, 1-nitroso-1,2,2-trimethyl- for the generation of alkyl or silyl radicals are not extensively documented, the general mechanism for related N-nitroso compounds involves the homolytic cleavage of the N-N bond. This process typically yields a nitric oxide radical and an aminyl radical.

The generation of silyl radicals using N-nitrosoalkylamines is less conventional. Typically, silyl radicals are formed from silyl hydrides or other silicon-containing precursors. However, it is conceivable that a process could be designed where a silyl hydride is used as a trapping agent for the initially formed aminyl radical, leading to the formation of a silyl radical. The feasibility of such a reaction would depend on the relative bond dissociation energies and reaction kinetics.

Modern approaches for the generation of alkyl radicals often seek to avoid the use of toxic tin hydrides, with photochemical and photocatalyzed processes offering viable alternatives. nih.gov These methods utilize photons as traceless promoters to generate alkyl radicals from a variety of precursors. nih.gov

Photoaddition Reactions to Unsaturated Carbon-Carbon Bonds

The photochemical reactivity of N-nitrosamines has been shown to be a valuable tool for the formation of new carbon-nitrogen and nitrogen-oxygen bonds. Upon irradiation with UV light, N-nitrosamines can be excited to a state that allows for their addition to unsaturated carbon-carbon bonds, such as those found in alkenes and alkynes.

While specific data for Hydrazine, 1-nitroso-1,2,2-trimethyl- is limited, the general mechanism for the photoaddition of N-nitrosamines to olefins proceeds through a radical pathway. The photoexcited N-nitrosamine adds to the double bond to form a C-nitroso compound, which can then rearrange or be trapped to yield various products. This reaction provides a direct method for the introduction of a nitrogen-containing functional group across a double bond.

Recent advancements have demonstrated the visible-light-induced photoaddition of N-nitrosoalkylamines to alkenes, expanding the scope and utility of this transformation. This approach allows for the generation of aminium radical cations under milder conditions, which can then react with alkenes to form α-amino oxime derivatives in a one-pot tandem N-nitrosation and photoaddition sequence.

Role of Hydrazine, 1-nitroso-1,2,2-trimethyl- as a Photoactive Reagent and Radical Precursor

Hydrazine, 1-nitroso-1,2,2-trimethyl-, by virtue of its N-nitroso group, is inherently a photoactive molecule. The N-N bond in N-nitroso compounds is susceptible to homolytic cleavage upon absorption of light energy, leading to the formation of radical species. This property makes it a potential photoactive reagent and a precursor for radical-mediated transformations.

The photochemical decomposition of N-nitroso compounds typically generates a nitric oxide radical (•NO) and an aminyl radical. In the case of Hydrazine, 1-nitroso-1,2,2-trimethyl-, this would result in the formation of a 1,2,2-trimethylhydrazinyl radical. This hydrazinyl radical can then initiate further reactions, such as hydrogen abstraction or addition to unsaturated systems. The free radical-mediated activation of hydrazine derivatives is a known process, and the resulting organic free radicals can be identified by techniques such as ESR-spin trapping. nih.gov

The efficiency and outcome of the photochemical process are dependent on factors such as the wavelength of light used, the solvent, and the presence of other reactive species. While the specific applications of Hydrazine, 1-nitroso-1,2,2-trimethyl- as a photoinitiator are not well-documented, its structural features suggest its potential in this capacity.

Electrophilic and Nucleophilic Reactions of N-Nitrosohydrazines

Formation of O-Substituted Hydroxydiazenium Salts through Electrophilic Attack

The nitrogen atoms of N-nitrosohydrazines possess lone pairs of electrons, making them susceptible to attack by electrophiles. While the nitrogen atoms of the hydrazine moiety are generally nucleophilic, the oxygen atom of the nitroso group can also act as a site of electrophilic attack, particularly with hard electrophiles.

The protonation of N-nitroso compounds in acidic media is a well-studied phenomenon. rsc.org This initial protonation can occur on either the amino nitrogen or the nitroso oxygen. Protonation on the oxygen atom leads to the formation of a hydroxydiazenium ion. Subsequent reaction with an alkylating agent or another electrophile could, in principle, lead to the formation of O-substituted hydroxydiazenium salts. However, specific examples of the formation of O-substituted hydroxydiazenium salts from Hydrazine, 1-nitroso-1,2,2-trimethyl- are not readily found in the literature. The reactivity is often dominated by reactions at the nitrogen centers.

Reactivity with Alkylating Agents and Related Electrophiles

N-Nitrosohydrazines can react with alkylating agents, although the site of alkylation can vary. The nucleophilicity of the different nitrogen atoms in Hydrazine, 1-nitroso-1,2,2-trimethyl- will influence the regioselectivity of the reaction. The terminal nitrogen of the dimethylamino group is expected to be a primary site of alkylation due to its higher basicity and steric accessibility compared to the nitrogen atom bearing the nitroso group.

The reaction with an alkylating agent, such as an alkyl halide, would proceed via a nucleophilic substitution mechanism. The product of such a reaction would be a quaternary hydrazinium (B103819) salt. The specific conditions of the reaction, including the nature of the alkylating agent, the solvent, and the temperature, would play a crucial role in determining the outcome and yield of the reaction.

Transnitrosation Reactions and Mechanistic Insights

Transnitrosation is a process involving the transfer of a nitroso group from one molecule to another. N-Nitroso compounds can act as nitroso group donors in the presence of suitable acceptors, such as thiols or other amines. This reaction is of significant interest in biological chemistry due to the role of S-nitrosothiols as signaling molecules.

The mechanism of transnitrosation can be complex and may be influenced by factors such as pH and the presence of catalysts. In acidic conditions, the N-nitroso compound can be protonated, making the nitroso group more electrophilic and susceptible to nucleophilic attack. For instance, the decomposition of S-nitrosocysteine has been proposed to proceed via an S- to N-transnitrosation, forming an unstable primary N-nitrosoamine that rapidly rearranges. nih.gov

Advanced Spectroscopic and Structural Characterization of Hydrazine, 1 Nitroso 1,2,2 Trimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For Hydrazine (B178648), 1-nitroso-1,2,2-trimethyl-, ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, respectively.

A key feature in the NMR spectra of many N-nitrosamines is the presence of rotamers due to the restricted rotation around the nitrogen-nitrogen (N-N) partial double bond. acanthusresearch.com This restricted rotation arises from the contribution of a zwitterionic resonance structure, which imparts double bond character to the N-N bond. acanthusresearch.comnih.gov This phenomenon can lead to the observation of separate sets of signals for the syn and anti conformers, if the rate of interconversion is slow on the NMR timescale.

In the case of Hydrazine, 1-nitroso-1,2,2-trimethyl-, the ¹H NMR spectrum is expected to show distinct signals for the three methyl groups. The two methyl groups on the non-nitrosated nitrogen (N-2) are chemically equivalent and would likely appear as a single peak, while the methyl group attached to the nitrosated nitrogen (N-1) would give a separate signal. The chemical shifts of protons alpha to the nitroso group are influenced by its magnetic anisotropy. Protons cis to the oxygen atom of the nitroso group are typically found at a lower field (higher ppm) compared to those in the trans position. cdnsciencepub.com

The ¹³C NMR spectrum would similarly display distinct resonances for the carbon atoms of the three methyl groups, providing further evidence of the molecular structure. The chemical shifts would be consistent with their attachment to nitrogen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Hydrazine, 1-nitroso-1,2,2-trimethyl-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N(1)-CH ₃ | 3.0 - 3.5 | 35 - 45 |

| N(2)-(CH ₃)₂ | 2.5 - 3.0 | 45 - 55 |

Note: These are predicted values based on typical ranges for similar N-nitrosamines and related hydrazine derivatives. Actual experimental values may vary depending on the solvent and other experimental conditions.

Single Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture Determination

X-ray crystallography on various nitrosamines has confirmed that the C₂N₂O core is planar. wikipedia.org This planarity is a direct consequence of the partial double bond character of the N-N and N-O bonds. nih.gov For Hydrazine, 1-nitroso-1,2,2-trimethyl-, this would imply that the N-1, N-2, the nitroso nitrogen, and the oxygen atom lie in the same plane. The methyl groups attached to these nitrogen atoms would then be positioned relative to this plane.

The bond lengths and angles within the nitrosamino group are characteristic. The N-N bond length in nitrosamines is typically around 1.34 Å, which is intermediate between a single bond (around 1.45 Å) and a double bond (around 1.25 Å). The N-O bond length is approximately 1.24 Å, also indicating partial double bond character. nih.gov

Table 2: Typical Bond Lengths and Angles in the N-Nitrosamino Group

| Parameter | Typical Value |

| N-N Bond Length | ~1.34 Å |

| N-O Bond Length | ~1.24 Å |

| C-N(1) Bond Length | ~1.47 Å |

| C-N(2) Bond Length | ~1.47 Å |

| N-N-O Bond Angle | ~115° |

| C-N(1)-N Bond Angle | ~120° |

| C-N(2)-N Bond Angle | ~120° |

Note: These are generalized values from studies on various N-nitrosamines and serve as a reference for the expected geometry of Hydrazine, 1-nitroso-1,2,2-trimethyl-.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For Hydrazine, 1-nitroso-1,2,2-trimethyl-, the key vibrational modes are associated with the N-N=O group and the methyl C-H bonds.

The N=O stretching vibration in nitrosamines is a characteristic and strong absorption in the IR spectrum, typically appearing in the range of 1430-1530 cm⁻¹. pw.edu.pl The exact position of this band can be influenced by the electronic and steric effects of the substituents on the nitrogen atom.

The N-N stretching vibration is also an important diagnostic peak, although it is generally weaker than the N=O stretch. It is usually observed in the region of 1000-1150 cm⁻¹. pw.edu.pl

The C-H stretching vibrations of the methyl groups are expected in the typical region of 2800-3000 cm⁻¹. The C-H bending vibrations will appear at lower wavenumbers, generally in the 1350-1470 cm⁻¹ range.

Table 3: Characteristic Vibrational Frequencies for Hydrazine, 1-nitroso-1,2,2-trimethyl-

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N=O Stretch | 1430 - 1530 | Strong |

| N-N Stretch | 1000 - 1150 | Medium to Weak |

| C-H Stretch (methyl) | 2800 - 3000 | Strong |

| C-H Bend (methyl) | 1350 - 1470 | Medium |

Mass Spectrometry for Precise Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For Hydrazine, 1-nitroso-1,2,2-trimethyl-, the molecular formula is C₃H₉N₃O, which corresponds to a molecular weight of approximately 103.12 g/mol . nih.gov High-resolution mass spectrometry would provide a more precise mass measurement, confirming the elemental composition.

The electron impact (EI) mass spectra of N-nitrosamines often show characteristic fragmentation pathways. A common feature is the loss of the nitroso group (•NO), resulting in a fragment ion at M-30. osti.gov Another frequently observed fragmentation is the loss of a hydroxyl radical (•OH), leading to a peak at M-17, which is thought to arise from a rearrangement process. The presence of a peak at m/z 30, corresponding to the [NO]⁺ ion, is also a common indicator of a nitroso compound. osti.gov

For Hydrazine, 1-nitroso-1,2,2-trimethyl-, other potential fragmentations could involve the cleavage of the N-N bond and the loss of methyl groups.

Table 4: Expected Mass Spectrometry Fragmentation for Hydrazine, 1-nitroso-1,2,2-trimethyl-

| m/z Value | Possible Fragment | Fragmentation Pathway |

| 103 | [C₃H₉N₃O]⁺ | Molecular Ion (M⁺) |

| 73 | [C₃H₉N₂]⁺ | M⁺ - •NO |

| 88 | [C₂H₆N₃O]⁺ | M⁺ - •CH₃ |

| 58 | [C₂H₆N₂]⁺ | Fragmentation of the N-N bond |

| 43 | [C₂H₅N]⁺ | Further fragmentation |

| 30 | [NO]⁺ | Cleavage of the N-NO bond |

Conformational Analysis and Investigation of Intramolecular Interactions

The conformational flexibility of Hydrazine, 1-nitroso-1,2,2-trimethyl- is primarily centered around the N-N bonds. As mentioned in the NMR section, the rotation around the N(1)-N(nitroso) bond is significantly hindered, leading to the possibility of stable syn and anti rotamers. acanthusresearch.comnih.gov The relative populations of these conformers can be influenced by the solvent and temperature.

The rotation around the N(1)-N(2) bond is expected to be more facile, but still subject to steric interactions between the methyl groups. Computational studies on related nitrosamines can provide insights into the preferred conformations and the energy barriers for interconversion.

Intramolecular interactions, such as hydrogen bonding, are not expected to be a significant feature in Hydrazine, 1-nitroso-1,2,2-trimethyl- itself, as it lacks the necessary hydrogen bond donors (e.g., O-H, N-H). However, in the context of its potential metabolic activation, the formation of an α-hydroxy nitrosamine (B1359907) intermediate could be stabilized by an intramolecular hydrogen bond between the newly formed hydroxyl group and the nitroso oxygen. nih.gov This type of interaction can influence the subsequent chemical reactivity of the molecule.

Theoretical and Computational Investigations on Hydrazine, 1 Nitroso 1,2,2 Trimethyl

Quantum Chemical Calculations for Electronic Structure, Bonding, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of "Hydrazine, 1-nitroso-1,2,2-trimethyl-". Methods like Density Functional Theory (DFT) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) are employed to model its electronic structure, bonding characteristics, and energetics. nih.govresearchgate.net For instance, DFT calculations using the B3LYP functional with a 6-311+G(d,p) basis set have been effectively used to investigate the mechanistic pathways of related nitrosamine (B1359907) formations. nih.gov

Energetic properties such as the heat of formation, bond dissociation energies, and conformational energy landscapes can be accurately predicted. These calculations help in identifying the most stable conformation of the molecule and the energy barriers for rotation around key single bonds, such as the N-N bond.

Table 1: Calculated Energetic Properties of a Representative Nitrosamine

| Property | Calculated Value (kcal/mol) | Method |

| Activation Energy (for a representative nitrosation reaction) | 26-40 | DFT/B3LYP/6-311+G(d,p) |

Note: This table is representative of calculations performed on related nitrosamine compounds, as specific data for Hydrazine (B178648), 1-nitroso-1,2,2-trimethyl- is not publicly available. The values illustrate the types of energetic parameters that can be obtained through quantum chemical calculations. nih.gov

Computational Modeling of Reaction Mechanisms, Transition States, and Energy Profiles

Computational modeling is a powerful tool for investigating the reaction mechanisms involving "Hydrazine, 1-nitroso-1,2,2-trimethyl-," including its formation and decomposition pathways. Theoretical studies on the nitrosation of tertiary amines to form N-nitrosamines have provided detailed mechanistic insights that are likely applicable to this compound. nih.govresearchgate.net For example, the formation of an iminium ion intermediate is a proposed key step in the nitrosative cleavage of tertiary amines. nih.govresearchgate.net

By mapping the potential energy surface, computational models can identify the transition state structures, which are the highest energy points along the reaction coordinate. The calculation of the activation energy, which is the energy difference between the reactants and the transition state, is crucial for predicting reaction rates. nih.gov For example, in the carbonyl-compound-catalyzed nitrosation of dimethylamine (B145610), the nucleophilic addition step was identified as the rate-determining step with activation barriers in the range of 27-40 kcal/mol. nih.gov

Energy profiles for proposed reaction pathways can be constructed, illustrating the energy changes as reactants are converted to products through various intermediates and transition states. These profiles are invaluable for distinguishing between competing reaction mechanisms. For instance, in the formation of N-nitrosodimethylamine (NDMA) from trimethylamine, computational studies helped to determine that a pathway involving hydrolysis of an iminium ion was more feasible than other proposed mechanisms in an aqueous solution. nih.gov

Molecular Dynamics Simulations for the Study of Reactive Intermediates and Transient Species

Molecular dynamics (MD) simulations offer a means to study the time-dependent behavior of "Hydrazine, 1-nitroso-1,2,2-trimethyl-" and its reactive intermediates at the atomic level. While quantum chemical calculations are excellent for stationary points on the potential energy surface, MD simulations provide insights into the dynamic processes, including conformational changes, solvent effects, and interactions with other molecules.

Reactive MD simulations, using force fields like ReaxFF, can model chemical reactions and the formation and evolution of transient species. researchgate.net These simulations can be particularly useful for understanding the initial decomposition mechanisms of energetic materials or the interaction of reactive molecules with their environment.

In the context of "Hydrazine, 1-nitroso-1,2,2-trimethyl-," MD simulations could be used to explore its behavior in different solvents, its interaction with biological macromolecules, or its degradation pathways under specific environmental conditions. For example, MD simulations have been used to study the interactions of other nitrosamines with cytochrome P450 enzymes, providing insights into their metabolic activation. heraldopenaccess.us Such studies can reveal the dynamics of the ligand-protein binding and the conformational changes that occur during the interaction. heraldopenaccess.us

Computational Prediction of Spectroscopic Properties

Computational methods are widely used to predict the spectroscopic properties of molecules, which can be a valuable aid in their experimental identification and characterization. DFT calculations, for instance, can provide accurate predictions of infrared (IR) and nuclear magnetic resonance (NMR) spectra. rsc.orgresearchgate.net

The vibrational frequencies and intensities calculated from DFT can be used to generate a theoretical IR spectrum. By comparing this with an experimental spectrum, the absorption bands can be assigned to specific vibrational modes of the molecule. Similarly, NMR chemical shifts (for ¹H, ¹³C, and ¹⁵N) and spin-spin coupling constants can be calculated. These predicted NMR parameters are highly sensitive to the electronic environment of the nuclei and can provide detailed information about the molecular structure and conformation.

Table 2: Predicted Spectroscopic Data for Hydrazine, 1-nitroso-1,2,2-trimethyl-

| Spectrum | Functional Group | Predicted Chemical Shift / Frequency |

| ¹H NMR | N-CH₃ | ~2.5 - 3.5 ppm |

| ¹³C NMR | N-CH₃ | ~30 - 50 ppm |

| IR | N=O stretch | ~1450 - 1500 cm⁻¹ |

| IR | N-N stretch | ~1000 - 1100 cm⁻¹ |

| IR | C-N stretch | ~1100 - 1250 cm⁻¹ |

Note: These are estimated values based on typical ranges for similar functional groups in related molecules and are intended to be representative of what could be obtained from computational predictions.

Chemical Transformations and Derivatization Strategies for Hydrazine, 1 Nitroso 1,2,2 Trimethyl

Reductive Transformations of N-Nitrosohydrazines to Unsymmetrical Hydrazines

The reduction of the N-nitroso group is a fundamental transformation, providing a direct route to the corresponding unsymmetrical hydrazine (B178648). This reaction is of significant interest as it allows for the removal of the nitroso group while preserving the N-N bond. Various reducing agents and conditions have been explored for the reduction of N-nitrosamines and related compounds, which can be applied to Hydrazine, 1-nitroso-1,2,2-trimethyl-.

Common methods for the reduction of N-nitroso compounds involve the use of metal-based reagents. A well-established method for the preparation of N,N-disubstituted hydrazines is the chemical reduction of the corresponding nitrosamine (B1359907) with zinc and acetic acid in a dilute solution. google.com For instance, the reduction of N-nitrosodimethylamine to N,N-dimethylhydrazine has been successfully achieved using this reagent system. google.com A similar approach using zinc and sulfuric or hydrochloric acid at a controlled pH between 2 and 4 has also been patented for the conversion of N-nitroso derivatives of di-lower alkyl amines to their corresponding hydrazines. google.com Another effective metal-free approach involves the use of thiourea (B124793) dioxide (TDO) as a sustainable reductant. This method allows for the reduction of aryl-N-nitrosamines to the corresponding hydrazines in good to excellent yields under mild, aqueous conditions. rsc.orgresearchgate.net

Catalytic hydrogenation offers another powerful and clean method for the reduction of N-nitrosamines. The use of hydrogen gas in conjunction with a high surface area porous nickel catalyst has been shown to rapidly reduce N-nitrosodimethylamine (NDMA) to dimethylamine (B145610) and nitrogen gas. nih.gov While this particular study focused on the cleavage of the N-N bond, catalytic hydrogenation with other catalysts, such as palladium on carbon (Pd/C), is a standard method for the reduction of various functional groups and could potentially be optimized for the selective reduction of the N=O bond in N-nitrosohydrazines.

The sodium hydrosulfite reduction of N-nitroso-1,2,3,4-tetrahydroisoquinoline has been reported to yield the corresponding hydrazine without the loss of nitrogen, suggesting that this reagent can be effective for the selective reduction of the nitroso group in certain N-nitroso compounds. umich.edu

Table 1: Reductive Transformations of N-Nitroso Compounds

| N-Nitroso Compound | Reagents and Conditions | Product | Yield (%) | Reference |

| N-Nitrosodimethylamine | Zn, Acetic Acid, Water | N,N-Dimethylhydrazine | Not specified | google.com |

| N-Nitroso derivative of di-lower alkyl amines | Zn, H₂SO₄ or HCl, pH 2-4, Water | N,N-Disubstituted hydrazine | Good | google.com |

| Aryl-N-nitrosamines | Thiourea dioxide (TDO), Aqueous medium | Arylhydrazines | Good to Excellent | rsc.orgresearchgate.net |

| N-Nitrosodimethylamine | H₂, Porous Nickel catalyst | Dimethylamine, N₂ | Rapid reduction | nih.gov |

| N-Nitroso-1,2,3,4-tetrahydroisoquinoline | Sodium hydrosulfite | N-Amino-1,2,3,4-tetrahydroisoquinoline | Not specified | umich.edu |

Conversions Leading to Azides from N-Nitrosohydrazines

The transformation of N-nitrosohydrazines to azides represents a synthetically valuable conversion, as azides are versatile intermediates in organic synthesis. While direct conversion methods for Hydrazine, 1-nitroso-1,2,2-trimethyl- are not extensively documented, plausible routes can be inferred from related reactions involving hydrazines and nitroso compounds.

One potential pathway involves the reaction of a hydrazine with a source of nitrous acid. A one-pot synthesis of aryl azides from aromatic amines has been developed using sodium nitrite (B80452) and hydrazine hydrate. amazonaws.com The proposed mechanism involves the in-situ formation of an azide (B81097) ion from the reaction of sodium nitrite and hydrazine hydrate, which then reacts with a diazonium salt generated from the aromatic amine. amazonaws.com This suggests that under appropriate conditions, the N-nitroso group of a pre-formed N-nitrosohydrazine could potentially be transformed into an azide moiety.

Furthermore, the synthesis of 1,5-disubstituted tetrazoles can be achieved through a hydrazino-Ugi-azide four-component reaction, highlighting the reactivity of hydrazine derivatives in forming complex nitrogen-containing heterocycles. nih.gov This type of multicomponent reaction demonstrates the potential for incorporating azide functionality starting from a hydrazine precursor. The synthesis of N-nitraminotetrazoles from aminotetrazoles via N-nitrosation and subsequent rearrangement also points to the intricate chemistry involving nitroso groups and nitrogen-rich heterocycles. researchgate.net

Strategies for Derivatization to Enhance Reactivity or Introduce Specific Functionalities

Derivatization of Hydrazine, 1-nitroso-1,2,2-trimethyl- can be employed to modulate its reactivity, improve its analytical detection, or introduce specific functional groups for further synthetic transformations. These strategies can target either the hydrazine or the nitroso moiety.

A common derivatization strategy for hydrazines involves their reaction with carbonyl compounds to form hydrazones. For analytical purposes, hydrazines, including methylhydrazine and 1,1-dimethylhydrazine, can be derivatized with aldehydes such as 5-nitro-2-furaldehyde. researchgate.netnih.gov This reaction introduces a chromophore, facilitating spectrophotometric or chromatographic detection. Similarly, N,N-dimethylhydrazine has been used as a reversible derivatizing agent for furfural (B47365) to enhance its nucleophilicity in subsequent reactions. nih.gov

Another approach to derivatization involves the acylation of the hydrazine nitrogen. For instance, six amino acids containing an N-methyl or a cyclic secondary amine were converted to volatile derivatives by reaction with dimethylformamide dimethyl acetal, where the amine functionalities were formylated. sigmaaldrich.com This type of reaction could potentially be applied to the hydrazine moiety of Hydrazine, 1-nitroso-1,2,2-trimethyl- to introduce an acyl group, which could alter its electronic properties and reactivity.

Transformations to Other Nitrogen-Containing Organic Functional Groups

Beyond reduction and conversion to azides, the N-nitrosohydrazine functionality can be a precursor to a variety of other nitrogen-containing organic functional groups. These transformations often involve cleavage or rearrangement of the N-nitroso group or reactions involving the hydrazine backbone.

One significant transformation is denitrosation , which involves the removal of the nitroso group to regenerate the parent secondary amine. This can be achieved under mild conditions using ethanethiol (B150549) and p-toluenesulfonic acid, a process that proceeds via a trans-nitrosation strategy. researchgate.net Another patented method for the denitrosation of organic nitrosamines involves the use of ketones or aldehydes in the presence of a strong acid. google.com This reaction is particularly useful for removing the N-nitroso group, which may have been used as a directing group in other synthetic steps. researchgate.net

The hydrazine moiety can also be a building block for the synthesis of various heterocyclic compounds. For example, formazans , which are colored compounds containing a characteristic N=N-C=N-NH chain, can be synthesized by the condensation of a hydrazone with a diazonium salt. nih.govnih.govresearchgate.netdergipark.org.tr Given that Hydrazine, 1-nitroso-1,2,2-trimethyl- can be reduced to the corresponding hydrazine, subsequent reaction to form a hydrazone and then a formazan (B1609692) is a plausible synthetic route.

Furthermore, the chemistry of N-nitroso compounds suggests potential pathways to other heterocycles. For instance, N-nitroso- and N-nitraminotetrazoles have been synthesized from aminotetrazoles, indicating the reactivity of the nitroso group in the formation of tetrazole rings. researchgate.net The photochemical transformations of tetrazole derivatives can also lead to a diversity of other nitrogen-containing heterocycles. nih.gov

Table 2: Transformations to Other Nitrogen-Containing Functional Groups

| Starting Material | Reagents and Conditions | Product Type | Reference |

| Aryl-N-nitrosamines | Ethanethiol, p-Toluenesulfonic acid | Secondary Amines (Denitrosation) | researchgate.net |

| N-Nitroso Compounds | Ketones/Aldehydes, Strong Acid | Secondary Amines (Denitrosation) | google.com |

| Hydrazones | Diazonium salts | Formazans | nih.govnih.govresearchgate.netdergipark.org.tr |

| Aminotetrazoles | Nitration/Dehydration of Nitrates | N-Nitroso-/N-Nitraminotetrazoles | researchgate.net |

Applications of Hydrazine, 1 Nitroso 1,2,2 Trimethyl in Contemporary Organic Synthesis

Utilization as a Versatile Synthetic Precursor in Organic Transformations

There is no available scientific literature that describes the use of Hydrazine (B178648), 1-nitroso-1,2,2-trimethyl- as a versatile synthetic precursor in organic transformations.

Role in Radical Chemistry and Controlled Radical Functionalization Methodologies

No research findings could be located that detail the role of Hydrazine, 1-nitroso-1,2,2-trimethyl- in radical chemistry or its application in controlled radical functionalization methodologies.

Application in Specific Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions

There are no documented applications of Hydrazine, 1-nitroso-1,2,2-trimethyl- in specific carbon-carbon or carbon-nitrogen bond-forming reactions within the reviewed scientific literature.

Emerging Research Directions and Future Perspectives on Hydrazine, 1 Nitroso 1,2,2 Trimethyl

Exploration of Novel Catalytic Systems for its Synthesis and Chemical Transformations

The development of efficient catalytic systems is a cornerstone of modern chemical synthesis. For a compound like Hydrazine (B178648), 1-nitroso-1,2,2-trimethyl-, future research will likely focus on catalysts that can facilitate its synthesis and subsequent chemical transformations with high selectivity and yield.

While specific catalysts for the synthesis of Hydrazine, 1-nitroso-1,2,2-trimethyl- are not yet widely reported, research on related N-nitrosamines provides valuable insights. The synthesis of N-nitroso compounds often involves the reaction of a secondary amine with a nitrosating agent. Future research could explore the use of transition metal catalysts to activate the amine or the nitrosating agent, potentially lowering the reaction temperature and minimizing side products. Furthermore, the development of catalysts for the specific chemical transformations of the nitroso and hydrazine functionalities within the molecule would open up new avenues for its application in organic synthesis. Computational studies on the reaction mechanisms of related substituted hydrazine derivatives suggest that the initial step often involves a hydrogen abstraction from the hydrazine's -NH2 group, followed by oxidation. nih.gov Understanding these fundamental steps is crucial for designing effective catalysts.

Development of Sustainable and Green Chemistry Approaches in its Production and Reactions

The principles of green and sustainable chemistry are increasingly influencing the design of chemical processes. wiley-vch.deucd.ie The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

A significant advancement in the green synthesis of N-nitroso compounds involves the use of tert-butyl nitrite (B80452) (TBN) under solvent-, metal-, and acid-free conditions. rsc.org This method has shown broad substrate scope and provides excellent yields for various N-nitrosamines. rsc.org Future research on Hydrazine, 1-nitroso-1,2,2-trimethyl- will likely investigate the adaptability of such green protocols for its production. The key advantages of this approach include an easy isolation procedure and the stability of sensitive functional groups under the reaction conditions. rsc.org The development of production methods that avoid toxic solvents and harsh reagents will be a critical step towards the sustainable utilization of this compound. The overarching principles of green chemistry, such as waste prevention and maximizing atom economy, will guide these future research endeavors. wiley-vch.de

Investigations into Stereoselective and Enantioselective Transformations

Stereoselectivity is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules with specific biological activities. For a molecule like Hydrazine, 1-nitroso-1,2,2-trimethyl-, which is itself achiral, investigations into stereoselective transformations would involve its use as a reagent or substrate in reactions that generate chiral products.

Future research could explore the use of Hydrazine, 1-nitroso-1,2,2-trimethyl- in reactions such as asymmetric additions to prochiral substrates. The development of chiral catalysts that can interact with the hydrazine or nitroso group to induce stereoselectivity would be a key area of investigation. While direct research on the stereoselective reactions of this specific compound is not yet available, the broader field of asymmetric catalysis offers numerous possibilities. For instance, the development of stereoselective nitro-Mannich reactions for the synthesis of 1,2-diamines provides a conceptual framework for how nitro-containing compounds can be used in stereoselective synthesis. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability and Efficiency

Flow chemistry and automated synthesis are revolutionizing the way chemicals are produced, offering advantages in terms of safety, scalability, and efficiency. ewadirect.comeuropa.euresearchgate.net The integration of the synthesis and reactions of Hydrazine, 1-nitroso-1,2,2-trimethyl- with these platforms represents a significant future research direction.

Continuous flow reactors offer enhanced heat and mass transfer, allowing for better control over reaction conditions, which is particularly important for potentially exothermic nitrosation reactions. ewadirect.comeuropa.eu The synthesis of other nitroso compounds, such as the drug Lombustine, has been successfully demonstrated using continuous flow processes. ucd.ie This approach not only improves safety by minimizing the amount of reactive intermediates at any given time but can also lead to higher yields and purity. ucd.ie Future work will likely focus on developing a continuous flow process for the synthesis of Hydrazine, 1-nitroso-1,2,2-trimethyl-, which would be crucial for its production on a larger scale. Automated platforms could then be used to rapidly screen reaction conditions and optimize the synthesis and subsequent transformations of the compound.

Q & A

Basic Research Question

- Single-crystal X-ray diffraction : Resolves bond lengths and angles in metal-hydrazine complexes (e.g., Ru(II)-hydrazine coordination geometry) .

- Spectroscopic methods :

- IR spectroscopy : Identifies N–N and N=O stretches (e.g., ν(NH) at 3323–3383 cm⁻¹, δ(NH) at 1601 cm⁻¹) .

- NMR : Distinguishes methyl group environments (e.g., ¹H NMR δ=1.37 ppm for In-t-Bu groups in adducts) .

- Chromatography : HPLC with UV detection (λ = 546 nm for permanganate-based assays) quantifies residual hydrazine derivatives .

How do computational models predict the decomposition pathways and catalytic activity of 1-nitroso-1,2,2-trimethylhydrazine?

Advanced Research Question

Density functional theory (DFT) studies (e.g., M05-2X/6-31G(d)) reveal:

- Thermal vs. catalytic decomposition : Hydrazine-mediated de-epoxidation favors low temperatures, while thermal dehydroxylation requires higher energy inputs .

- Cycloreversion barriers : [2.2.2]-bicyclic hydrazine catalysts lower activation barriers by 15–20 kJ/mol compared to [2.2.1] analogs, enhancing metathesis efficiency .

- Solvent effects : Polar solvents stabilize zwitterionic intermediates in cycloaddition steps .

What design principles improve catalyst selectivity for hydrogen production from hydrous hydrazine decomposition?

Advanced Research Question

- Bimetallic catalysts : Ni-Pt/La₂O₃ achieves 98% H₂ selectivity by suppressing NH₃ formation via electronic modulation of active sites .

- Support interactions : Rh/Al₂O₃ enhances N–N bond cleavage through strong metal-support interactions (SMSI) .

- Phase considerations : Vapor-phase reactions minimize solvent interference, improving mechanistic clarity .

How can contradictory data on hydrazine decomposition mechanisms be reconciled across studies?

Advanced Research Question

Discrepancies arise from:

- Catalyst activation modes : Surface-bound vs. solution-phase hydrazine alters rate-determining steps (e.g., N–N vs. N–H bond cleavage) .

- Temperature regimes : Low-temperature studies (<100°C) favor NH₃ formation, while high-temperature (>300°C) conditions promote H₂ .

- Analytical limitations : In situ FTIR or mass spectrometry is critical to detect transient intermediates (e.g., diazene or imine radicals) .

What safety protocols are recommended for handling 1-nitroso-1,2,2-trimethylhydrazine given its toxicity profile?

Basic Research Question

- Toxicity data : Oral LD50 (rat) = 95 mg/kg; classified as a questionable carcinogen with tumorigenic data .

- Mitigation strategies :

- Use fume hoods and PPE to avoid NOx inhalation during decomposition .

- Monitor byproducts (e.g., nitrosamines) via GC-MS with electron-capture detection .

How does 1-nitroso-1,2,2-trimethylhydrazine compare to other hydrazine derivatives in graphene oxide reduction?

Advanced Research Question

- Hydrazine reduction : Selectively reduces epoxide groups via nucleophilic attack, forming hydrazino alcohols at edge sites .

- Thermal reduction : Preferentially removes hydroxyl and carboxyl groups but requires higher energy (ΔG‡ = 120–150 kJ/mol) .

- Synergistic approaches : Sequential hydrazine-thermal treatment achieves 85% oxygen removal from graphene oxide .

What role does 1-nitroso-1,2,2-trimethylhydrazine play in hydrogen storage systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.